molecular formula C21H40O4 B3030434 17-(tert-Butoxy)-17-oxoheptadecanoic acid CAS No. 905302-44-5

17-(tert-Butoxy)-17-oxoheptadecanoic acid

Cat. No. B3030434
Key on ui cas rn: 905302-44-5
M. Wt: 356.5
InChI Key: KCUYTEIVSXQFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476228B2

Procedure details

The crude heptadecanedioic acid (0.99 g, 3.3 mmol) was dissolved in toluene (15 ml) at 115° C. N,N-dimethylformamide di-tert-butylacetale (0.79 ml, 3.3 mmol) was added dropwise over 10 min. After refluxing for 1 h more N,N-dimethylformamide di-tert-butylacetale (0.79 ml) was added over 10 min. After refluxing for another 1 h, a last eq of N,N-dimethylformamide di-tert-butylacetale (0.79 ml) was added over 10 min. Reflux was continued for 1 h. On cooling to RT a precipitate appeared, this was filtered off (diacid). The mother liqueour was extracted with water (25 ml) and DCM (25 ml). The organic layer was dried and concentrated. The residue was purified by flash chromatography using DCM/MeOH 15:1 as eluent. Heptadecanedioic acid mono-tert-butyl ester was isolated in 33% yield (0.330 g). HPLC-MS: 379 (M+Na), rt 6.11. 1H-NMR (DMSO-d6): δ 1.22 (br s, 22H), 1.39 (s, 9H), 1.47 (m, 4H), 2.16 (t, 2H), 2.19 ppm (t, 2H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:21])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].CN(C)C=O.[C:27]1([CH3:33])[CH:32]=CC=C[CH:28]=1>>[C:27]([O:18][C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:21])=[O:20])([CH3:33])([CH3:32])[CH3:28]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCC(=O)O)(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.79 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.79 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
FILTRATION
Type
FILTRATION
Details
this was filtered off (diacid)
EXTRACTION
Type
EXTRACTION
Details
The mother liqueour was extracted with water (25 ml) and DCM (25 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCCCCCCCCCCCCCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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